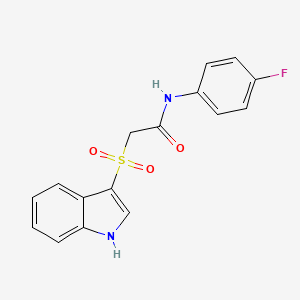

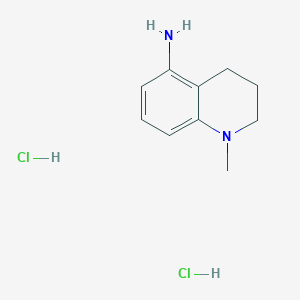

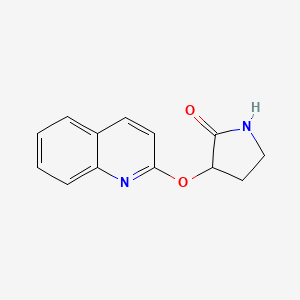

2-((1H-indol-3-yl)sulfonyl)-N-(4-fluorophenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-((1H-indol-3-yl)sulfonyl)-N-(4-fluorophenyl)acetamide" is a derivative of indole, which is a fundamental scaffold in many natural and synthetic compounds with significant biological activity. Indole derivatives, such as the ones mentioned in the provided papers, are known for their potential in treating various conditions due to their biological activities .

Synthesis Analysis

The synthesis of indole derivatives can involve various starting materials and reaction conditions. For instance, the synthesis of new derivatives of 2,3-dimethylindole was achieved by reacting N-(4-oxocyclohexa-2,5-dien-1-ylidene)arylsulfon(aroyl)amides and 4-methyl-N-(4-oxonaphthalen-1(4H)-ylidene)benzene-1-sulfonamide with 2,3-dimethylindole . The reaction's feasibility is influenced by the redox potential of the starting amides and steric factors. The presence of a free C=C bond in the quinoid ring of the starting arylsulfonamides allows the reaction to proceed under a 1,4-addition scheme, leading to the formation of biologically active N-[3-(2,3-dimethyl-1H-indol-1-yl)-4-hydroxyphenyl(naphthyl-1)]arylsulfonamides .

Molecular Structure Analysis

The molecular structure of indole derivatives is crucial for their biological activity. The indole ring system provides a rigid framework that can interact with biological targets. The substitution pattern on the indole ring, as well as the nature of the functional groups attached, such as sulfonamide or acetamide groups, can significantly influence the compound's properties and activity .

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions, which are essential for their biological function. The reactivity of these compounds can be attributed to the indole moiety and the attached functional groups. For example, the 1,4-addition reaction mentioned in the synthesis of 2,3-dimethylindole derivatives is a type of chemical reaction that these compounds can undergo . The specific chemical reactions that "this compound" undergoes were not detailed in the provided papers.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of sulfonamide and acetamide groups can affect these properties and, consequently, the compound's biological activity. For example, the antimicrobial evaluation of novel urea, sulfonamide, and acetamide 3,4-dihydropyrazino[1,2-a]indol-1(2H)-one derivatives indicates that these compounds have good antimicrobial activities against various bacterial species . This suggests that the physical and chemical properties of these compounds are conducive to their interaction with microbial targets.

Wissenschaftliche Forschungsanwendungen

Immunomodulatory and Anticancer Activities

- Immunomodulation and Tumor Response : A novel synthetic compound, closely related to the specified chemical structure, demonstrated the ability to modify the reactivity of lymphoid cell populations affected by tumor growth, enhancing the immune response to syngeneic tumor cells and resulting in increased tumor cell destruction. It also showed potential in restoring the alloreactivity of lymphocytes in immunodepressed mice, suggesting its application in cancer immunotherapy (Wang et al., 2004).

- Cytotoxic Activity Against Cancer Cells : Sulfonamide derivatives, including structures similar to the specified compound, were synthesized and evaluated for their cytotoxic activity against breast and colon cancer cell lines. One of the compounds showed significant potency against breast cancer cell lines, indicating the therapeutic potential of these compounds in cancer treatment (Ghorab et al., 2015).

Antiepileptic Drug Candidate

- Broad-Spectrum Antiepileptic Activity : Research identified a compound, DSP-0565, as a strong, broad-spectrum antiepileptic drug candidate. This discovery was part of an effort to find an alternative to the sulfonamide group to improve the ADME (absorption, distribution, metabolism, and excretion) profile of a related compound, highlighting the relevance of such structures in developing new therapeutics for epilepsy (Tanaka et al., 2019).

Antimicrobial and Anti-inflammatory Activities

- Antimicrobial Evaluation : Novel heterocyclic compounds incorporating a sulfamoyl moiety were synthesized and evaluated for their antimicrobial activities. The study aimed to explore the therapeutic potential of these compounds as antimicrobial agents, indicating the broad applicability of such structures in combating microbial infections (Darwish et al., 2014).

Miscellaneous Applications

- Antithrombotic Properties : Another study explored the antithrombotic properties of a novel, orally active thrombin inhibitor, indicating the potential of sulfonamide derivatives in developing antithrombotic agents (Lorrain et al., 2003).

Eigenschaften

IUPAC Name |

N-(4-fluorophenyl)-2-(1H-indol-3-ylsulfonyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O3S/c17-11-5-7-12(8-6-11)19-16(20)10-23(21,22)15-9-18-14-4-2-1-3-13(14)15/h1-9,18H,10H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFXNTBQAZOZHCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)S(=O)(=O)CC(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Lithium 1-ethyl-7-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2550874.png)

![3-Chloro-2-methyl-7-(2-thienyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2550879.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2550884.png)

![(E)-4-(Dimethylamino)-N-[[1-(3-methylbutyl)indazol-3-yl]methyl]but-2-enamide](/img/structure/B2550892.png)

![2,3-Dihydro-1,4-benzodioxin-5-yl-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2550895.png)

![(5-Chloro-2-methoxyphenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2550896.png)